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Compound Name: Vpstpptpspstpptpsps

Cat. No.: B12370367 Get Quote

Compound V has been identified as a potent antifungal agent with broad-spectrum activity.[1]

In silico studies suggest a high binding affinity to lanosterol 14α-demethylase, an essential

enzyme in fungal ergosterol biosynthesis.[1]

Quantitative Data: Antifungal Activity
The in vitro antifungal efficacy of Compound V was evaluated against a panel of fungal strains,

with the half-maximal inhibitory concentration (IC50) determined for each. The results are

summarized below, alongside comparative data for standard antifungal drugs.

Fungal Strain
Compound V
IC50 (µg/mL)

Miconazole
IC50 (µg/mL)

Fluconazole
IC50 (µg/mL)

Amphotericin
B IC50 (µg/mL)

Candida albicans 7.01 >100 >100 10.2

Candida

parapsilosis
7.59 15.6 31.2 12.5

Aspergillus niger 7.25 25.0 >100 11.1

Trichophyton

rubrum
31.6 36.4 72.7 44.6

Trichophyton

mentagrophytes
41.6 41.6 >100 50.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12370367?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Antifungal Screening: The antifungal activity of Compound V was assessed using a

broth microdilution method. Fungal strains were cultured in appropriate media. The compounds

were dissolved in DMSO and then diluted in the culture medium to achieve final concentrations

ranging from 0.01 to 100 µg/mL. The fungal suspension was added to each well of a microtiter

plate containing the serially diluted compound. The plates were incubated, and the IC50 values

were determined by measuring the inhibition of fungal growth, typically by spectrophotometric

analysis of turbidity.[1]

Molecular Docking: In silico molecular docking studies were performed to predict the binding

mode and affinity of Compound V to the active site of lanosterol 14α-demethylase. The crystal

structure of the target enzyme was obtained from a protein data bank. The three-dimensional

structure of Compound V was generated and optimized. Docking simulations were then run to

predict the most favorable binding conformation and to calculate the binding free energy.[1]
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Caption: Mechanism of action of antifungal Compound V.

Anticancer Compound V: A Pro-apoptotic Agent
Another distinct Compound V has been characterized as a cytotoxic agent against various

human solid tumor cell lines.[2] This compound is a cyclohexa-2,5-diene-1,4-dione derivative
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and induces apoptosis in cancer cells.

Quantitative Data: Cytotoxic Activity
The antiproliferative properties of this Compound V were determined using the MTT viability

assay across a panel of human cancer cell lines. The IC50 values are presented below.

Cell Line Cancer Type Compound V IC50 (µM)

M14 Melanoma 7

DU-145 Prostate Cancer <20

BX-PC3 Pancreatic Cancer <20

RXF393 Renal Cancer <20

LN229 Glioblastoma <20

Experimental Protocols
MTT Viability Assay: Human cancer cell lines were seeded in 96-well plates and allowed to

adhere overnight. The cells were then treated with various concentrations of Compound V for a

specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the

formation of formazan crystals by metabolically active cells. The formazan crystals were then

dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a

specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated

from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining): To investigate the mechanism of cell death, apoptosis

was assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Cancer cells were treated with Compound V for different time intervals. After treatment, the

cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC

and PI were added to the cell suspension, and the mixture was incubated in the dark. The

stained cells were then analyzed by flow cytometry. Annexin V positive cells are indicative of

early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
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Experimental Workflow
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Caption: Workflow for in vitro anticancer evaluation of Compound V.

Antiviral Compound V-073: A Poliovirus Capsid
Inhibitor
Compound V-073 is a small molecule that acts as a capsid inhibitor, demonstrating potent

activity against polioviruses. It has been shown to be effective against a wide range of

poliovirus isolates, including wild-type, vaccine, and vaccine-derived strains.

Quantitative Data: Antiviral Activity
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The antiviral efficacy of V-073 is typically measured by the concentration required to inhibit the

viral cytopathic effect by 50% (EC50).

While the specific EC50 values for V-073 against different poliovirus strains are not detailed in

the provided search results, the documents indicate that it is a potent inhibitor. The studies

focus more on the characterization of resistance.

Experimental Protocols
Drug Susceptibility Assay (Cytopathic Effect Inhibition): LLC-MK2 cells were seeded in 96-well

plates. A cross-titration of the virus and Compound V-073 was performed. The plates were

incubated for 3 days at 37°C. Following incubation, the cells were stained with crystal violet to

visualize the cytopathic effect. The absorbance was read at 590 nm to quantify cell viability.

The EC50 was then calculated as the concentration of the compound that inhibited the viral

cytopathic effect by 50%.

Plaque Assay for Resistant Variants: To determine the distribution of resistant and susceptible

viruses, a plaque assay was conducted. LLC-MK2 cells were infected with serial dilutions of the

virus. After an adsorption period, the cells were overlaid with a medium containing agarose and

with or without a specific concentration of V-073 (e.g., 10x the EC50). The plates were

incubated until plaques were visible. The cells were then stained with crystal violet to visualize

and count the plaques.

Single-Step Growth Curve: To assess the replication kinetics of viral variants, a single-step

growth curve analysis was performed. Cells were infected at a high multiplicity of infection (MOI

of 10). After infection, the inoculum was removed, and fresh medium was added. At various

time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours), the cells and supernatant were

harvested, and the virus titers were determined by plaque assay.

Logical Relationship of Resistance Characterization
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Caption: Logical workflow for characterizing V-073 resistant poliovirus.

This guide will be updated as more information on other distinct "Compound V" entities

becomes available and is analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Antifungal Compound V: A Lanosterol 14α-demethylase
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370367#in-vitro-characterization-of-compound-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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